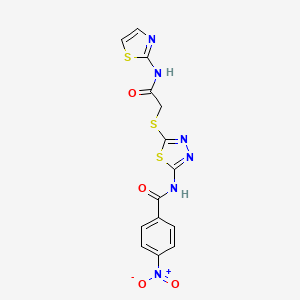

4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6O4S3/c21-10(16-12-15-5-6-25-12)7-26-14-19-18-13(27-14)17-11(22)8-1-3-9(4-2-8)20(23)24/h1-6H,7H2,(H,15,16,21)(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHGXRJZBOBMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a diverse set of functional groups, including a nitro group, thiazole moiety, and thiadiazole ring. Its molecular formula is C₁₄H₁₀N₆O₄S₃, with a molecular weight of 422.45 g/mol. The presence of these groups is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antibacterial and antifungal properties. Its nitro group contributes to enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug efficacy.

Table 2: Cytotoxicity Against Cancer Cell Lines

These results suggest that the compound's structure may enhance its ability to target cancer cells selectively while minimizing effects on normal cells.

Molecular docking studies have provided insights into the mechanism by which this compound interacts with biological targets. The compound appears to bind effectively to enzymes or receptors involved in cancer proliferation and bacterial metabolism .

Potential Mechanisms Include:

- Inhibition of DNA synthesis in cancer cells.

- Disruption of metabolic pathways in bacteria.

Case Studies

A study focused on the synthesis and evaluation of related thiadiazole derivatives highlighted the potential of compounds with similar structures to exhibit significant anticancer activity. For instance, derivatives were tested against MDA-MB-231 breast cancer cells and showed IC50 values lower than those of standard chemotherapeutics like cisplatin .

Scientific Research Applications

Biological Activities

The compound has been investigated for its antibacterial and antifungal properties. Studies indicate that derivatives containing thiazole and triazole rings often exhibit enhanced cytotoxic activity against various cancer cell lines. Specifically, the presence of the nitro group is associated with increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Biological Activities of 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant activity observed |

| Antifungal | Various fungal species | Enhanced efficacy noted |

| Cytotoxicity | Cancer cell lines (e.g., MCF7) | Promising results in inhibiting cell growth |

Therapeutic Potential

Due to its unique structure and biological activities, this compound holds promise for development into new antimicrobial agents or anticancer drugs . Its structural components may serve as scaffolds for further modifications aimed at enhancing efficacy or reducing toxicity .

Molecular Interaction Studies

Molecular docking studies suggest that the compound interacts effectively with various biological targets involved in cellular processes related to cancer proliferation or bacterial metabolism. Understanding these interactions is crucial for optimizing its therapeutic potential .

Related Compounds and Their Activities

Several compounds share structural similarities with 4-nitro-N-(5-((2-oxo-2-(thiazol-2-yloamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. These compounds also exhibit significant biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiadiazole derivatives | Contains thiadiazole ring | Antibacterial and antifungal |

| Triazole derivatives | Contains triazole ring | Antifungal activity |

| Nitrophenyl compounds | Contains nitrophenyl group | Enhanced antibacterial properties |

| Thiazole-containing compounds | Contains thiazole ring | Cytotoxicity against cancer cells |

The unique combination of thiazole and triazole rings along with a nitro group in 4-nitro-N-(5-((2-oxo-2-(thiazol-2-yloamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide synergistically enhances its biological activity compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound and its analogs?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiadiazole and thiazole precursors. For example:

- Step 1 : Alkylation of 5-amino-1,3,4-thiadiazole derivatives with nitrobenzyl halides (e.g., 4-nitrobenzyl chloride) in polar solvents like DMSO or ethanol, yielding intermediates with thioether linkages (82% yield reported) .

- Step 2 : Coupling with thiazol-2-ylaminoethylthio groups using reagents like benzoyl chloride derivatives under reflux conditions .

- Key Conditions : Anhydrous solvents (e.g., pyridine, acetone), reflux (3–24 hours), and purification via recrystallization or chromatography.

- Table 1 : Synthetic Routes Comparison

| Precursor | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole | 4-Nitrobenzyl chloride | DMSO | 82% | |

| Thiazol-2-amine | 2,4-Difluorobenzoyl chloride | Pyridine | 75% |

Q. How are spectroscopic techniques (NMR, IR, MS) used to confirm the compound’s structure?

- NMR :

- ¹H NMR : Peaks at δ 7.75–8.30 ppm (aromatic protons from nitrobenzamide), δ 4.83 ppm (CH₂ from thioether linkage), and δ 7.28 ppm (-NH₂ groups) .

- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and ~160 ppm (thiadiazole C=S) .

Q. What initial biological assays are recommended to evaluate its bioactivity?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

- Antimicrobial Activity : Disk diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or purity?

- Strategies :

- Solvent Selection : Use anhydrous acetone or DMF to minimize side reactions (e.g., hydrolysis of nitro groups) .

- Catalysis : Introduce K₂CO₃ or POCl₃ to accelerate cyclization steps (e.g., thiadiazole ring formation) .

- Temperature Control : Reflux at 80–100°C for thioether bond formation, reducing reaction time from 24 to 8 hours .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Case Study : Discrepancies in aromatic proton shifts may arise from intermolecular hydrogen bonding (e.g., N–H⋯N interactions in crystal packing). Confirm via:

- X-ray Crystallography : Resolve ambiguity by analyzing hydrogen-bonded dimers (e.g., centrosymmetrical dimers with N1–H1⋯N2 interactions) .

- Variable Temperature NMR : Assess dynamic effects by acquiring spectra at 25°C and 60°C .

Q. What computational methods predict binding interactions with biological targets (e.g., PFOR enzyme)?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the nitro group and PFOR’s flavin cofactor. Key residues: Arg174, His375 .

- MD Simulations : Validate stability of the ligand-enzyme complex over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How do structural modifications (e.g., nitro group substitution) affect bioactivity?

- SAR Insights :

- Nitro Group Removal : Reduces antiparasitic activity (IC₅₀ increases from 0.8 μM to >50 μM) .

- Thiadiazole Ring Fluorination : Enhances metabolic stability (t₁/₂ increases from 2.5 to 6.7 hours in liver microsomes) .

- Table 2 : Bioactivity of Derivatives

| Derivative | Modification | IC₅₀ (PFOR Inhibition) | Reference |

|---|---|---|---|

| Parent Compound | None | 0.8 μM | |

| 4-Chloro Analog | Cl substitution | 1.2 μM | |

| Nitro-Free | NH₂ substitution | >50 μM |

Methodological Notes

- Experimental Reproducibility : Detailed protocols for synthesis , spectroscopy , and bioassays are provided in the references.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.